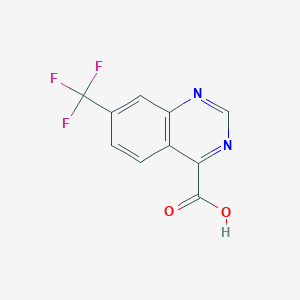
octahydro-1H-isoindol-5-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of octahydro-1H-isoindol-5-one hydrochloride involves several steps. One common method includes the reduction of isoindole derivatives under specific reaction conditions. The industrial production methods often involve the use of high-pressure hydrogenation and catalytic reduction to achieve the desired product .
Análisis De Reacciones Químicas
Octahydro-1H-isoindol-5-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: It can be reduced to form different derivatives, depending on the reducing agents and conditions used.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various oxidizing agents. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Octahydro-1H-isoindol-5-one hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of octahydro-1H-isoindol-5-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound binds to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
Octahydro-1H-isoindol-5-one hydrochloride can be compared with other similar compounds, such as:
Octahydro-1H-isoindol-5-ol hydrochloride: This compound has a similar structure but differs in its functional groups and biological activities.
cis-Octahydro-1H-isoindole hydrochloride: Another similar compound with slight variations in its chemical structure and properties.
Propiedades
Fórmula molecular |
C8H14ClNO |
|---|---|
Peso molecular |
175.65 g/mol |
Nombre IUPAC |
1,2,3,3a,4,6,7,7a-octahydroisoindol-5-one;hydrochloride |
InChI |
InChI=1S/C8H13NO.ClH/c10-8-2-1-6-4-9-5-7(6)3-8;/h6-7,9H,1-5H2;1H |
Clave InChI |
LORZGTPBQJLUEX-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)CC2C1CNC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,4S,5R)-5-(trifluoromethyl)-2-azabicyclo[2.1.0]pentane](/img/structure/B13013098.png)

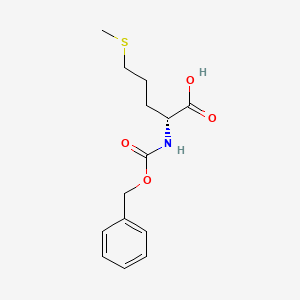




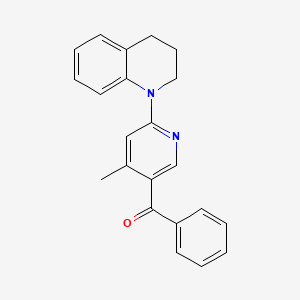
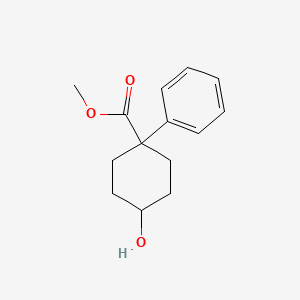
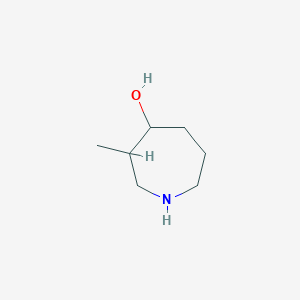
![2-Benzylhexahydro-2H,6H-spiro[pyrido[1,2-a]pyrazine-7,2'-[1,3]dioxolane]](/img/structure/B13013159.png)


